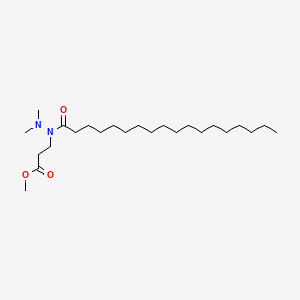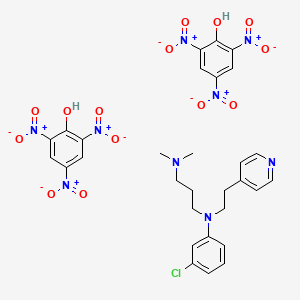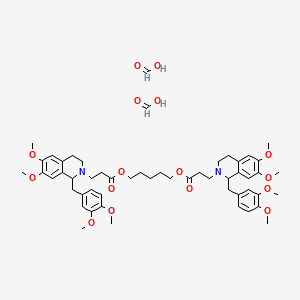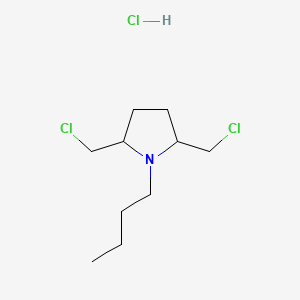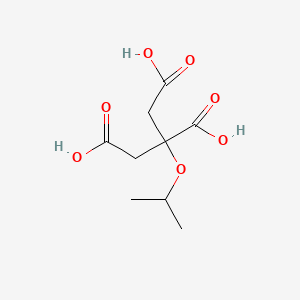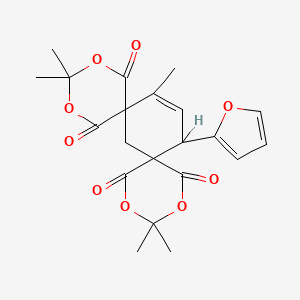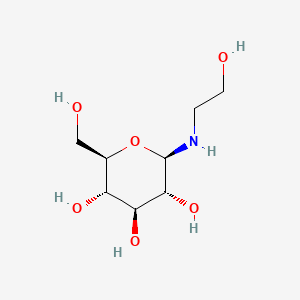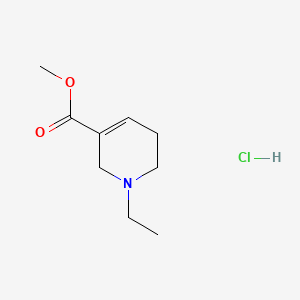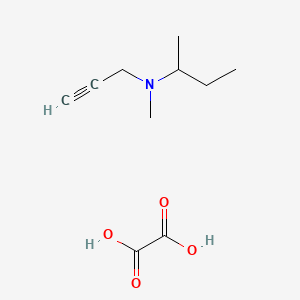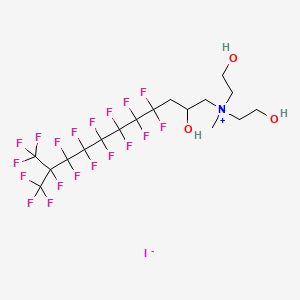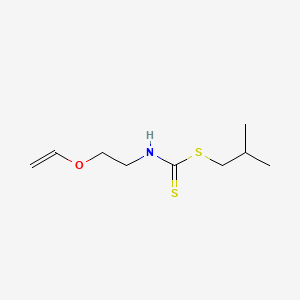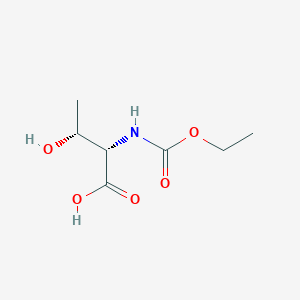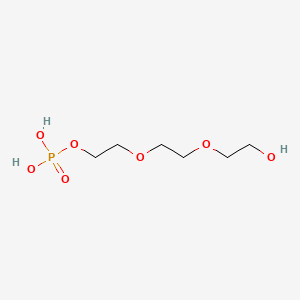
Triethylene glycol monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylene glycol monophosphate is an organic compound characterized by the presence of three ethylene glycol units and a phosphate group. It is a colorless, odorless, and viscous liquid with the molecular formula C6H14O4P. This compound is known for its hygroscopic properties and high boiling point, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylene glycol monophosphate can be synthesized through the reaction of triethylene glycol with phosphoric acid or its derivatives. The reaction typically involves the esterification of triethylene glycol with phosphoric acid under controlled conditions. The process may require the use of catalysts such as sulfuric acid to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Triethylene glycol monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other reduced forms.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphates, phosphites, and substituted derivatives of this compound.
Scientific Research Applications
Triethylene glycol monophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of polymers, resins, and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of triethylene glycol monophosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, affecting their structure and function. The phosphate group plays a crucial role in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Ethylene glycol monophosphate
- Diethylene glycol monophosphate
- Tetraethylene glycol monophosphate
Comparison
Triethylene glycol monophosphate is unique due to its three ethylene glycol units, which provide it with distinct physical and chemical properties compared to its analogs. It has a higher boiling point and greater hygroscopicity than ethylene glycol monophosphate and diethylene glycol monophosphate. Additionally, its phosphate group enhances its reactivity and makes it suitable for a broader range of applications.
Properties
CAS No. |
93904-52-0 |
|---|---|
Molecular Formula |
C6H15O7P |
Molecular Weight |
230.15 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15O7P/c7-1-2-11-3-4-12-5-6-13-14(8,9)10/h7H,1-6H2,(H2,8,9,10) |
InChI Key |
CJHGCXGTUHBMMH-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


